Lipophilicity Difference vs. Closest Analogs
The target compound exhibits an XLogP3-AA value of 0.9, placing it in a balanced lipophilicity window favorable for both aqueous solubility and passive membrane permeability [1]. In contrast, the des‑methyl analog 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine (PubChem CID 2775751) yields a significantly lower XLogP3-AA of 0.3, while the N‑benzyl surrogate 1‑benzyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑amine (PubChem CID 1393571) jumps to 1.6 [2]. This graded lipophilicity landscape means the target compound occupies a distinct space that cannot be replicated by simple de‑methylation or phenyl‑for‑pyridyl substitution.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1‑(Pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine: 0.3; 1‑Benzyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑amine: 1.6 |
| Quantified Difference | Δ logP = +0.6 vs. des‑methyl analog; Δ logP = –0.7 vs. N‑benzyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity directly influences solubility, metabolic stability, and off-target binding; the target’s intermediate logP avoids the excessive polarity of the des‑methyl analog while steering clear of the high logP that can promote hERG binding and rapid hepatic clearance.
- [1] PubChem. 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, XLogP3-AA = 0.9. CID 28412403. https://pubchem.ncbi.nlm.nih.gov/compound/28412403 View Source
- [2] PubChem computed XLogP3-AA for CID 2775751 (0.3) and CID 1393571 (1.6). https://pubchem.ncbi.nlm.nih.gov/ View Source
